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Compound of Interest

Compound Name: 4-(4-Acetylphenyl)phenol

CAS No.: 13021-17-5

Cat. No.: B3046778

Get Quote

Executive Summary
4'-Hydroxy-4-acetylbiphenyl (HAB), also known as 1-(4'-hydroxy[1,1'-biphenyl]-4-yl)ethanone,

is a critical rigid-rod intermediate used in the synthesis of liquid crystalline polymers and

advanced organic electronic materials. Its thermodynamic stability and solubility profile are

governed by the interplay between the rigid biphenyl core, the hydrogen-bonding hydroxyl

group, and the polar acetyl moiety. This guide provides a consolidated physicochemical profile,

resolving conflicting melting point data found in literature, and establishes standardized

protocols for thermodynamic characterization.
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Property Specification

IUPAC Name 1-(4'-hydroxy[1,1'-biphenyl]-4-yl)ethanone

Common Synonyms
4-Acetyl-4'-hydroxybiphenyl; 4-(4-

Acetylphenyl)phenol

CAS Registry Number 13021-17-5

Molecular Formula C₁₄H₁₂O₂

Molecular Weight 212.25 g/mol

SMILES CC(=O)C1=CC=C(C=C1)C2=CC=C(O)C=C2

Structural Features
Para-substituted biphenyl core; Donor (OH) -

Acceptor (Acetyl) system

Solid-State Thermodynamic Properties
Melting Point & Phase Behavior
Literature sources often conflate HAB with its non-hydroxylated analog (4-acetylbiphenyl, MP

~118°C). For high-purity 4'-hydroxy-4-acetylbiphenyl, the melting point is significantly higher

due to intermolecular hydrogen bonding.

Melting Point (Tₘ):206 – 207 °C [1, 2][1][2][3]

Note: Some patent literature reports a lower range (165–170 °C) for crude intermediates

recrystallized from ethanol [3]. The 206°C value represents the pure crystalline form.

Enthalpy of Fusion (ΔH_fus): Not standardly reported in open literature.

Estimation: Based on similar rigid biphenyls, ΔH_fus is estimated to be 25–30 kJ/mol.

Action: See Section 5.1 for the DSC protocol to determine this experimentally.

Solubility Profile
HAB exhibits "switchable" solubility driven by its phenolic nature. It is soluble in polar aprotic

solvents and alcohols but insoluble in non-polar hydrocarbons and water.
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Solvent Class Solubility Status Mechanistic Insight

Water Insoluble

Hydrophobic biphenyl core

dominates; pKa ~9.6 prevents

ionization at neutral pH.

Alcohols (EtOH, MeOH) Soluble (Hot)

Soluble at reflux; excellent for

recrystallization. Limited

solubility at RT.

Polar Aprotic (DMSO, DMF) Highly Soluble

Strong dipole-dipole

interactions disrupt crystal

lattice.

Chlorinated (CHCl₃, DCM) Moderately Soluble
Soluble, but less effective than

polar aprotics.

Alkanes (Hexane) Insoluble
Lack of specific interactions to

overcome lattice energy.

Thermodynamic Modeling & Experimental
Workflows
To integrate HAB into drug formulations or liquid crystal matrices, precise thermodynamic data

is required. The following workflows outline the generation of this data.

Solubility Measurement Workflow (Diagram)

Start: Excess Solid HAB Add Solvent
(e.g., Ethanol, DMSO)

Equilibrate
(Shake-Flask Method)

24-48h @ T

Filtration
(0.22 µm PTFE)

Quantification
(HPLC-UV or Gravimetric)

Thermodynamic Modeling
(van't Hoff / Apelblat)

Data Input (x_i vs T)

Click to download full resolution via product page

Figure 1: Standardized workflow for determining the temperature-dependent solubility of HAB.

Thermodynamic Modeling Logic
Once solubility (
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) is measured across temperatures (

), the enthalpy of dissolution (

) can be derived using the Modified Apelblat Equation, which is superior for non-ideal solutions
of rigid aromatics:

Where:

: Mole fraction solubility

: Absolute temperature (K)[4]

: Empirical model parameters

Experimental Protocols
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise Melting Point (

) and Enthalpy of Fusion (

).

Sample Preparation: Weigh 3–5 mg of dried HAB into an aluminum crucible. Crimp with a

pinhole lid (to allow volatile escape if solvates are present).

Instrument Setup: Calibrate DSC with Indium standard (

).

Thermal Cycle:

Equilibrate: 25 °C.

Ramp 1: Heat to 250 °C at 10 °C/min (First heating to erase thermal history).

Cool: Cool to 25 °C at 10 °C/min.

Ramp 2: Heat to 250 °C at 10 °C/min (Data collection).
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Analysis: Integrate the endothermic melting peak in the second heating cycle.

Onset Temperature (

): Reported as

.

Peak Area: Converted to

(J/g).

Protocol: Recrystallization for Purification
Objective: Purify crude HAB (e.g., from Friedel-Crafts acetylation).

Dissolution: Suspend crude HAB in Ethanol (95%) (approx. 10 mL per gram).

Reflux: Heat to reflux (~78 °C) until fully dissolved. If particulates remain, hot filter.

Crystallization: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours,

then refrigerate at 4 °C for 4 hours.

Isolation: Filter the white crystalline precipitate under vacuum. Wash with cold ethanol.

Drying: Dry in a vacuum oven at 50 °C for 12 hours to remove residual solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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